Home > Products > Screening Compounds P75459 > N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide
N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide - 133920-70-4

N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide

Catalog Number: EVT-268143
CAS Number: 133920-70-4
Molecular Formula: C13H16FN3O2
Molecular Weight: 265.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
FK-960, also known as FK-59960, is a drug potentially for the treatment of Alzheimer's disease (AD). FK962 is also a novel enhancer of somatostatin release, which exerts cognitive-enhancing actions in rats. FK960, a potential anti-dementia drug, increases synaptic density in the hippocampal CA3 region of aged rats. FK960 ameliorates the memory deficits in rats through a novel mechanism of action.
Overview

N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide is a chemical compound classified as an aminopiperazine derivative. It is recognized for its potential therapeutic applications, particularly in the field of neuropharmacology. This compound has been investigated for its cognitive enhancement properties and its role as a candidate anti-dementia drug. The chemical structure comprises a piperazine ring substituted with an acetyl group and a fluorobenzamide moiety, contributing to its unique pharmacological profile.

Source

The compound has been documented in various patents and scientific literature, highlighting its synthesis, stability, and applications. Notably, patents such as WO1998025914A1 and EP0944612A1 detail methods for synthesizing N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide and its monohydrate form, emphasizing the compound's stability under various environmental conditions . Additionally, research articles have explored its biological effects and potential uses in medical therapies .

Classification

N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide belongs to the class of piperazine derivatives, which are known for their diverse biological activities. It is specifically categorized under compounds with neuroactive properties, making it a subject of interest in pharmacological studies aimed at treating cognitive disorders.

Synthesis Analysis

Methods

The synthesis of N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide typically involves several key steps:

  1. Starting Materials: The synthesis begins with 4-fluorobenzoic acid and 4-acetylpiperazine.
  2. Reagents: Common reagents include coupling agents such as carbodiimides to facilitate the formation of amide bonds.
  3. Solvent Systems: The reaction is often carried out in polar solvents like ethanol or dimethylformamide to enhance solubility and reaction rates.

Technical Details

A typical procedure involves dissolving 192 grams of N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide in a mixture of 50% aqueous ethanol at elevated temperatures. The solution is then filtered while hot, followed by the gradual addition of water to initiate crystallization. The resulting crystals can be purified through recrystallization techniques .

Molecular Structure Analysis

Structure

The molecular formula for N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide is C13H16FN3O2. Its structure features:

  • A piperazine ring that contributes to its biological activity.
  • An acetyl group that enhances solubility and stability.
  • A fluorine atom that may influence the compound's interaction with biological targets.

Data

The three-dimensional structure can be elucidated through X-ray crystallography, revealing insights into the spatial arrangement of atoms within the molecule. Thermal analysis (TG/DTA) indicates stability under heat and humidity conditions, confirming its suitability for pharmaceutical applications .

Chemical Reactions Analysis

Reactions

N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide undergoes various chemical reactions typical of amides and piperazines:

  • Hydrolysis: In aqueous environments, it can hydrolyze to form corresponding acids and amines.
  • Nucleophilic Substitution: The fluorine atom may participate in nucleophilic substitution reactions under certain conditions.

Technical Details

These reactions are crucial for understanding the compound's stability and reactivity profile in biological systems. Studies have shown that the monohydrate form exhibits minimal change in water content under controlled humidity, making it easier to handle during pharmaceutical formulation .

Mechanism of Action

Process

The mechanism of action for N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide primarily involves modulation of neurotransmitter systems in the brain. It has been identified as a potential cognitive enhancer through several proposed pathways:

  • Dopaminergic Activity: Interaction with dopamine receptors may enhance cognitive functions.
  • Neurotrophic Factors: The compound has been shown to increase glial cell line-derived neurotrophic factor production, which supports neuronal survival and growth .

Data

In vivo studies indicate that this compound can improve memory and learning capabilities in animal models, suggesting its potential therapeutic role in treating dementia-related disorders .

Physical and Chemical Properties Analysis

Physical Properties

N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide appears as a white crystalline powder. Its melting point and solubility characteristics are critical for formulation development.

Chemical Properties

Key chemical properties include:

  • Stability: The monohydrate form demonstrates excellent stability under accelerated heat, humidity, and light exposure conditions.
  • Water Content: The theoretical water content for the monohydrate is approximately 6.36%, with empirical data showing minimal variation under standard laboratory conditions .
Applications

Scientific Uses

N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide has several notable applications:

  • Pharmaceutical Development: It serves as an active ingredient in formulations aimed at enhancing cognitive function.
  • Research Tool: Used in studies investigating neuropharmacological mechanisms and potential treatments for cognitive impairments.
Introduction to N-(4-Acetyl-1-piperazinyl)-4-fluorobenzamide in Neuropharmacology

Historical Context and Rationale for Antidementia Drug Development

N-(4-Acetyl-1-piperazinyl)-4-fluorobenzamide (FK960) emerged in the early 2000s as a structurally novel compound targeting dementia pathologies beyond conventional cholinergic approaches. By 2003, research documented its distinctive piperazinyl-acetyl benzamide architecture (molecular formula: C₁₃H₁₆FN₃O₂; monoisotopic mass: 265.122655 Da) [2]. This period witnessed intensified efforts to address Alzheimer's disease pathophysiology, particularly synaptic metabolic deficits and cerebral hypoperfusion that correlate with cognitive decline. Prior antidementia agents predominantly focused on acetylcholinesterase inhibition, but offered limited disease-modifying effects. FK960 represented a strategic shift toward compounds capable of normalizing neurovascular and neurometabolic functions [1].

Preclinical development prioritized FK960 due to its ability to cross the blood-brain barrier and target hippocampal-prefrontal circuitry – regions critically involved in memory consolidation. The compound's code designation (FK960) reflects its origin from Fujisawa Pharmaceutical Co.'s research pipeline. Early pharmacological screening revealed its pro-cognitive effects in rodent models, prompting advanced evaluation in non-human primates. By using aged rhesus macaques (21.6 ± 2.7 years) – a model with superior neuroanatomical relevance to humans – researchers established translational proof-of-concept for cerebral metabolic enhancement [1]. Patent literature contemporaneously highlighted structural analogs targeting neuroinflammatory pathways, positioning FK960 within broader neuropharmacological innovation targeting glial activation and neuronal energy metabolism [3].

Table 1: Regional Cerebral Effects of FK960 (1 mg/kg) in Aged Primates

Physiological ParameterAffected Brain RegionChange vs. BaselineMeasurement Technique
Regional Cerebral Blood FlowLeft temporal cortexSignificant increasePositron Emission Tomography (PET)
Regional Cerebral Blood FlowLeft frontal cortexSignificant increasePET
Regional Glucose MetabolismRight hippocampus + adjacent cortexSignificant increasePET

Mechanistic Uniqueness in Cognitive Enhancement Research

FK960 operates through a then-novel somatostatin-dependent mechanism, distinguishing it from acetylcholinesterase inhibitors (e.g., donepezil) and NMDA antagonists (e.g., memantine). Positron emission tomography (PET) studies in conscious primates demonstrated dose-specific restoration of regional cerebral blood flow (rCBF) and glucose metabolism (rCMRglc) at 1 mg/kg intramuscular dosing. Notably:

  • Temporal and Frontal Perfusion Enhancement: Significant rCBF elevation occurred selectively in the left temporal (memory processing) and frontal (executive function) cortices, indicating region-specific vascular regulation [1].
  • Hippocampal Metabolic Activation: Unilateral augmentation of rCMRglc in the right hippocampus and surrounding cortices directly targeted areas responsible for synaptic plasticity and declarative memory formation [1].

These effects occurred independently of cardiovascular or respiratory parameter changes, confirming central specificity. Mechanistically, FK960 potentiates somatostatin release in the hippocampus, which enhances glutamate release via presynaptic mechanisms. This neurotransmitter interaction facilitates long-term potentiation (LTP) – the synaptic correlate of learning – without directly acting as a glutamatergic agonist, thereby minimizing excitotoxicity risks [1]. Subsequent patents characterized related compounds influencing neuroimmunological pathways, but FK960 remains distinct in its somatostatinergic targeting for dementia [3]. Its ability to modulate both hemodynamic (perfusion) and metabolic (glucose utilization) parameters represents a multidimensional therapeutic approach still uncommon in contemporary antidementia agents.

Table 2: Mechanistic Comparison of FK960 with Contemporary Antidementia Agents

Mechanistic AttributeFK960Acetylcholinesterase InhibitorsNMDA Antagonists
Primary molecular targetSomatostatin potentiationCholinesterase enzymeGlutamate receptor
Cerebral blood flow modulationYes (region-specific)Limited/indirectNo
Glucose metabolism enhancementYes (hippocampal focus)MinimalMinimal
Neurotransmitter system affectedSomatostatin-glutamateAcetylcholineGlutamate
Direct receptor bindingNot observedYesYes

Table 3: Nomenclature of N-(4-Acetyl-1-piperazinyl)-4-fluorobenzamide

Identifier TypeDesignation
Systematic IUPAC NameN-(4-Acetylpiperazin-1-yl)-4-fluorobenzamide
Alternative Chemical Name4'-Fluoro-N-(4-acetyl-1-piperazinyl)benzamide
Common Research CodeFK960
CAS Registry Number133920-70-4 (free form)
Molecular FormulaC₁₃H₁₆FN₃O₂
SynonymsN-(4-Acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate; 4-Fluoro-N-(4-acetylpiperazin-1-yl)benzamide

Properties

CAS Number

133920-70-4

Product Name

N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide

IUPAC Name

N-(4-acetylpiperazin-1-yl)-4-fluorobenzamide

Molecular Formula

C13H16FN3O2

Molecular Weight

265.28 g/mol

InChI

InChI=1S/C13H16FN3O2/c1-10(18)16-6-8-17(9-7-16)15-13(19)11-2-4-12(14)5-3-11/h2-5H,6-9H2,1H3,(H,15,19)

InChI Key

XTOKQKWTUYYVAO-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)NC(=O)C2=CC=C(C=C2)F

Solubility

Soluble in DMSO

Synonyms

FK 960
FK-960
FK960
N-(4-acetyl-1-piperazinyl) -4-fluorobenzamide monohydrate

Canonical SMILES

CC(=O)N1CCN(CC1)NC(=O)C2=CC=C(C=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.